
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that features a combination of piperazine, triazole, and chlorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the triazole ring, and the attachment of the chlorophenyl groups. Typical synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Formation of Triazole Ring: This can be synthesized via a “click chemistry” approach, involving the reaction of an azide with an alkyne.
Attachment of Chlorophenyl Groups: This step may involve nucleophilic substitution reactions where chlorophenyl groups are introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or triazole rings.
Reduction: Reduction reactions may target the chlorophenyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.
Medicine
Medicinal applications may include the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, altering their function. The molecular targets could include neurotransmitter receptors, kinases, or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- (4-(3-chlorophenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
The uniqueness of the compound lies in the specific arrangement and substitution pattern of the chlorophenyl groups, which can significantly influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20Cl2N6O |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20Cl2N6O/c1-13-2-3-15(22)12-17(13)27-8-10-28(11-9-27)20(29)18-19(25-26-24-18)23-16-6-4-14(21)5-7-16/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26) |
Clave InChI |
FDKKAJLGWNDDMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


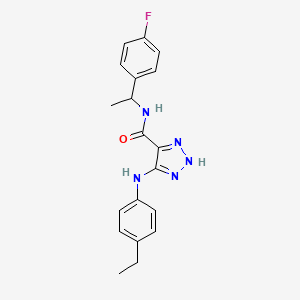
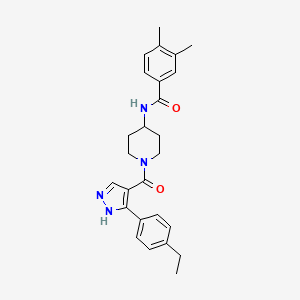
![N-(2-chloro-6-methylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106353.png)
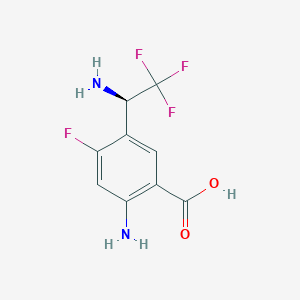
![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106367.png)
![6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14106373.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106379.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14106385.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106387.png)
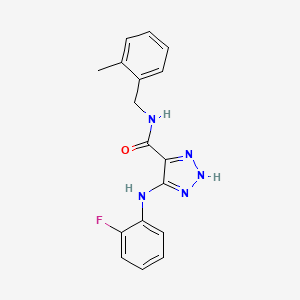
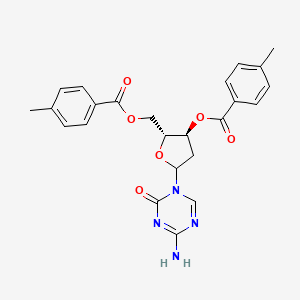
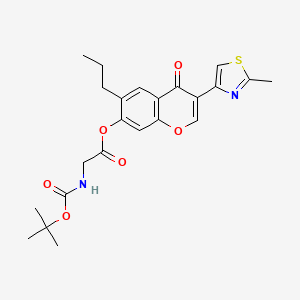
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106413.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B14106415.png)
